Cas no 787-84-8 (N'-benzoylbenzohydrazide)

N'-Benzoylbenzohydrazide is a hydrazide derivative characterized by its benzoyl and benzohydrazide functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. Its structure enables participation in condensation reactions, forming hydrazones and other derivatives with potential biological activity. The presence of aromatic rings contributes to its stability and reactivity in nucleophilic and electrophilic substitution reactions. N'-Benzoylbenzohydrazide is valued for its purity and consistent performance in synthetic applications, making it a reliable choice for researchers developing novel compounds in medicinal and material chemistry. Proper handling and storage are recommended to maintain its integrity.
N'-benzoylbenzohydrazide structure
N'-benzoylbenzohydrazide structure
Product Name:N'-benzoylbenzohydrazide
CAS No:787-84-8
MF:C14H12N2O2
MW:240.257283210754
MDL:MFCD00003068
CID:83080
PubChem ID:87566878
Update Time:2025-06-23

N'-benzoylbenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • sym-Dibenzoylhydrazine
    • N,N-Dibenzoylhydrazine
    • N,N-Dibenzhydrazide
    • N,N'-Dibenzoylhydrazine
    • N'-benzoylbenzohydrazide
    • 1,2-dibenzoyl hydrazine
    • Benzoic acid,2-benzoylhydrazide
    • Dibenzoylhydrazine
    • HYDRAZINE,1,2-DIBENZOYL
    • N'-(phenylcarbonyl)benzohydrazide
    • N,N'-dibenzoylhydrazide
    • N2-Benzoylbenzoic acid hydrazide
    • 1,2-Dibenzoylhydrazine
    • Benzoic acid, 2-benzoylhydrazide
    • HYDRAZINE, 1,2-DIBENZOYL-
    • NN'-Dibenzoylhydrazine
    • C6H5-CO-NH-NH-CO-C6H5
    • GRRIYLZJLGTQJX-UHFFFAOYSA-N
    • phenyl-N-(phenylcarbonylamino)carboxamide
    • PhCOOH azine de
    • Benzoic acid, azine
    • sym-Dibenzoylh
    • N''-benzoylbenzohydrazide
    • AKOS002311362
    • F1048-2711
    • Z30187058
    • NSC-2762
    • AI3-16232
    • I+/-,I(2)-Dibenzoylhydrazid
    • NSC 2762
    • EINECS 212-329-9
    • N'-benzoyl-benzohydrazide
    • UNII-N3XBA6QS95
    • D89603
    • N inverted exclamation mark -Benzoylbenzohydrazide
    • Benzoic Acid N'-Benzoyl-Hydrazide
    • N'-Benzoylbenzohydrazide #
    • BRN 0523810
    • FT-0629437
    • A839496
    • MFCD00003068
    • Dibenzoyl hydrazine (symmetrical)
    • SY049446
    • AS-57729
    • 1,2,dibenzoylhydrazine
    • N,N''-dibenzoylhydrazine
    • CHEMBL115405
    • Q27117859
    • 4-09-00-00935 (Beilstein Handbook Reference)
    • DTXSID7061142
    • Hydrazine,2-dibenzoyl-
    • CS-0141558
    • NS00038004
    • NSC2762
    • SCHEMBL400890
    • (NZ,Z)-N-[hydroxy(phenyl)methylene]benzenecarbohydrazonic acid
    • D0150
    • N3XBA6QS95
    • ghl.PD_Mitscher_leg0.908
    • 787-84-8
    • BDBM50056896
    • CHEBI:38453
    • Hydrazine, 1,2-dibenzoyl- (6CI, 7CI, 8CI)
    • N,N′-Dibenzoylhydrazine
    • N′-Benzoylbenzohydrazide
    • SDCCGSBI-0661411.P001
    • STK993801
    • MDL: MFCD00003068
    • Inchi: 1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
    • InChI Key: GRRIYLZJLGTQJX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)NNC(C1C=CC=CC=1)=O
    • BRN: 0523810

Computed Properties

  • Exact Mass: 240.09000
  • Monoisotopic Mass: 240.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.1613 (rough estimate)
  • Melting Point: 238-240 °C(lit.)
  • Boiling Point: 382.97°C (rough estimate)
  • Flash Point: 202.8°C
  • Refractive Index: 1.6180 (estimate)
  • PSA: 58.20000
  • LogP: 2.54320
  • Solubility: Not determined

N'-benzoylbenzohydrazide Security Information

  • WGK Germany:3
  • Safety Instruction: S23
  • RTECS:MV2085000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Safety Term:S23
  • Risk Phrases:R20/21

N'-benzoylbenzohydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N'-benzoylbenzohydrazide Pricemore >>

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N'-benzoylbenzohydrazide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine ,  Hydrazine hydrate (1:1) ;  0 °C
1.2 0 - 10 °C; 5 s, 0 - 10 °C
Reference
Rapid generation of N,N'-diacylhydrazines by I2 or Br2/hydrazine hydrate: a facile route to 1,3,4-oxadiazoles
Pamar, Malavath Geeta; Gannimani, Ramesh; Govender, Patrick; Ramjugernath, Deresh; Nanjundaswamy, Hemmaragala Marishetty, Organic Chemistry: An Indian Journal, 2014, 10(1), 17-23

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium (reaction product with tetraallylglycoluril-vinyl pyridine copolymer) ,  Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetra-2-propen-1-yl… Solvents: Dimethyl sulfoxide ;  4 MPa, 120 °C
Reference
Stability or flexibility: Metal nanoparticles supported over cross-linked functional polymers as catalytic active sites for hydrogenation and carbonylation
Chen, Bingfeng; Li, Fengbo; Huang, Zhijun; Lu, Tao; Yuan, Guoqing, Applied Catalysis, 2014, 481, 54-63

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1.5 h, rt
Reference
Copper-Catalyzed Cross-Coupling Between (E)-1,2-Diiodoethene and Carbazates: Entry to β-Functionalized N-Alkenylcarbazates
Casault, Pamela ; Ricard, Simon ; Daoust, Benoit, Letters in Organic Chemistry, 2022, 19(9), 803-810

Production Method 4

Reaction Conditions
1.1 Catalysts: Boric acid (H4B2O5) (sulfated) Solvents: Dimethyl sulfoxide ;  45 min, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
Reference
Phthaloylation of amines, hydrazines, and hydrazides by N-substituted phthalimides using recyclable sulfated polyborate
Ganwir, Prerna; Jaydeokar, Swati; Chaturbhuj, Ganesh U., Results in Chemistry, 2022, 4,

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  (Chloromethylene)dimethylammonium chloride ,  Hydrazine hydrate (1:1) Solvents: Acetonitrile ;  7 h, rt
Reference
Synthesis of acylhydrazines and, symmetrical and asymmetrical diacylhydrazines from carboxylic acid via the Vilsmeier reagent mediated process
Zarei, Maaroof; Nakhli, Maliheh Eslami, Research on Chemical Intermediates, 2017, 43(3), 1909-1918

Production Method 6

Reaction Conditions
1.1 Reagents: Water
Reference
Diazomethanes. V. The reactive behavior of diazomethyllithium
Muller, Eugen; Ludsteck, Dieter, Chemische Berichte, 1955, 88, 921-33

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
Reference
A simple and efficient oxidation of hydrazides to N,N'-diacylhydrazines using Oxone in an aqueous medium
Kulkarni, P. P.; Kadam, A. J.; Desai, Uday V.; Mane, R. B.; Wadgaonkar, P. P., Journal of Chemical Research, 2000, (4), 184-185

Production Method 8

Reaction Conditions
Reference
Acetylenic ketones. Part VI. Reaction of aroylphenylacetylenes with hydrazine derivatives
Baddar, F. G.; Al-Hajjar, F. H.; El-Rayyes, N. R., Journal of Heterocyclic Chemistry, 1978, 15(3), 385-93

Production Method 9

Reaction Conditions
1.1 Solvents: 1,4-Dioxane
1.2 Reagents: Water
Reference
Migration of an acyl group in the pyrazole system: synthesis of 1-acyl-3-hydroxy-1H-pyrazoles and related derivatives. A new preparation of N,N '-diacylhydrazines
Kepe, Vladimir; Pozgan, Franc; Golobic, Amalija; Polanc, Slovenko; Kocevar, Marijan, Journal of the Chemical Society, 1998, (17), 2813-2816

Production Method 10

Reaction Conditions
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, periodate (1:1) (polymer-supported)
Reference
Ammonium periodate, polymer-supported
Ley, Steven V.; Hazelwood, Andrew J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-2

Production Method 11

Reaction Conditions
Reference
Polymer supported periodate: convenient method for oxidation of hydrazides
Salunkhe, D. G.; Jagdale, M. H.; Swami, S. S.; Salunkhe, M. M., Current Science, 1986, 55(18), 922-3

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  4 h, 0 °C
Reference
N-Amino-1,8-Naphthalimide is a Regenerated Protecting Group for Selective Synthesis of Mono-N-Substituted Hydrazines and Hydrazides
Manoj Kumar, Mesram; Venkataramana, Parikibanda; Yadagiri Swamy, Parikibanda; Chityala, Yadaiah, Chemistry - A European Journal, 2021, 27(70), 17713-17721

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid
Reference
Oxidation of hydrazides using sodium perborate: formation of N,N'-diacylhydrazines
Jadhav, Vidyadhar K.; Wadagaonkar, Prakash P.; Salunkhe, Manikrao M., Journal of the Chinese Chemical Society (Taipei), 1998, 45(6), 831-833

Production Method 14

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 6 h, rt
Reference
N-Methoxyamide: An Alternative Amidation Reagent in the Rhodium(III)-Catalyzed C-H Activation
Zhou, Chao; Zhao, Junqi; Guo, Weicong; Jiang, Jijun ; Wang, Jun, Organic Letters, 2019, 21(23), 9315-9319

Production Method 15

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Hydrazine hydrate (1:1) Catalysts: Pyridinium, 1-(3-sulfopropyl)-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κ… ;  8 h, 90 °C
Reference
Direct oxidative amidation of aldehydes with amines catalyzed by heteropolyanion-based ionic liquids under solvent-free conditions via a dual-catalysis process
Fu, Renzhong; Yang, Yang; Zhang, Jin; Shao, Jintao; Xia, Xuming; et al, Organic & Biomolecular Chemistry, 2016, 14(5), 1784-1793

Production Method 16

Reaction Conditions
1.1 Solvents: Pyridine ;  36 h, reflux
Reference
Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies
Abbas, Azhar; Ali, Basharat; Kanwal; Khan, Khalid Mohammed; Iqbal, Jamshed; et al, Bioorganic Chemistry, 2019, 82, 163-177

Production Method 17

Reaction Conditions
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  6 h, rt
Reference
Molecular Logic Gates and Switches Based on 1,3,4-Oxadiazoles Triggered by Metal Ions
Li, Ai-Fang; Ruan, Yi-Bin; Jiang, Qian-Qian; He, Wen-Bin; Jiang, Yun-Bao, Chemistry - A European Journal, 2010, 16(19), 5794-5802

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrazine
Reference
A new synthesis of hydrazides by a direct condensation reaction
Chiriac, C. I., Revue Roumaine de Chimie, 1982, 27(3), 411-14

Production Method 19

Reaction Conditions
1.1 Reagents: Benzoyl chloride Solvents: Toluene ;  2.5 h, reflux
Reference
A Ceric Ammonium Nitrate N-Dearylation of N-p-Anisylazoles Applied to Pyrazole, Triazole, Tetrazole, and Pentazole Rings: Release of Parent Azoles. Generation of Unstable Pentazole, HN5/N5-, in Solution
Butler, Richard N.; Hanniffy, John M.; Stephens, John C.; Burke, Luke A., Journal of Organic Chemistry, 2008, 73(4), 1354-1364

N'-benzoylbenzohydrazide Raw materials

N'-benzoylbenzohydrazide Preparation Products

N'-benzoylbenzohydrazide Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:787-84-8)N,N'-DIBENZOYLHYDRAZINE
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Quantity:200kg
Purity:99.9%
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(CAS:787-84-8)N'-benzoylbenzohydrazide
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Purity:99%
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Additional information on N'-benzoylbenzohydrazide

N'-Benzoylbenzohydrazide: A Comprehensive Overview

N'-Benzoylbenzohydrazide, also known by its CAS number 787-84-8, is a compound of significant interest in various fields of chemistry and materials science. This compound, with the molecular formula C15H12N2O, belongs to the class of benzohydrazides and is characterized by its unique structure and versatile applications. Recent studies have highlighted its potential in drug design, catalysis, and advanced materials development.

The synthesis of N'-Benzoylbenzohydrazide involves a series of well-established organic reactions, including condensation and cyclization processes. Researchers have explored various methods to optimize its synthesis, focusing on improving yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of microwave-assisted synthesis to significantly reduce reaction time while maintaining high product quality.

One of the most promising applications of N'-Benzoylbenzohydrazide lies in its role as a building block for drug development. Its structure allows for easy functionalization, making it an ideal candidate for designing bioactive molecules. Recent research has shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. For example, a study in the European Journal of Medicinal Chemistry reported that certain analogs of N'-Benzoylbenzohydrazide demonstrated selective inhibition against cancer cells without affecting normal cells.

In addition to its pharmaceutical applications, N'-Benzoylbenzohydrazide has found utility in catalysis. Its ability to act as a ligand in metal complexes has made it valuable in asymmetric catalysis and enantioselective reactions. A notable advancement in this area was reported in Nature Catalysis, where researchers utilized this compound to develop highly efficient catalysts for the synthesis of chiral pharmaceutical intermediates.

The material science community has also taken interest in N'-Benzoylbenzohydrazide, particularly for its role in the development of advanced polymers and hybrid materials. Its ability to form stable networks through hydrogen bonding has been exploited to create high-performance materials with applications in electronics and energy storage. A recent study published in Advanced Materials highlighted the use of this compound as a key component in developing flexible electronics with enhanced conductivity.

Moreover, environmental scientists have explored the use of N'-Benzoylbenzohydrazide as a remediation agent for organic pollutants. Its ability to interact with hydrophobic contaminants makes it a potential candidate for water treatment applications. Research conducted at the University of California demonstrated that this compound can effectively adsorb persistent organic pollutants from aqueous solutions, offering a sustainable solution for environmental cleanup.

In conclusion, N'-Benzoylbenzohydrazide (CAS No 787-84-8) is a multifaceted compound with diverse applications across various scientific domains. From drug design to materials science and environmental remediation, its versatility continues to drive innovative research. As advancements in synthetic methods and application development progress, the potential of this compound is expected to expand further, making it an essential component in future scientific endeavors.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:787-84-8)N,N'-DIBENZOYLHYDRAZINE
sfd16707
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:787-84-8)N'-benzoylbenzohydrazide
A839496
Purity:99%/99%
Quantity:25g/100g
Price ($):273.0/698.0
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